1-Chloropropan-2-yl carbamate

Nucleophilic substitution Leaving group ability Synthetic intermediate

1-Chloropropan-2-yl carbamate (C4H8ClNO2, MW 137.56 g/mol) is a small-molecule carbamate ester characterized by a secondary alkyl chloride leaving group at the terminal position and a primary carbamate (-OC(=O)NH₂) at the 2-position. The compound is achiral as the free base but possesses a prochiral center at C2, which becomes a defined stereocenter in enantiopure derivatives used for asymmetric synthesis.

Molecular Formula C4H8ClNO2
Molecular Weight 137.56 g/mol
Cat. No. B8014370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloropropan-2-yl carbamate
Molecular FormulaC4H8ClNO2
Molecular Weight137.56 g/mol
Structural Identifiers
SMILESCC(CCl)OC(=O)N
InChIInChI=1S/C4H8ClNO2/c1-3(2-5)8-4(6)7/h3H,2H2,1H3,(H2,6,7)
InChIKeyGMOHCTCHKQYNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloropropan-2-yl Carbamate Procurement Guide: Chemical Identity and Structural Baseline


1-Chloropropan-2-yl carbamate (C4H8ClNO2, MW 137.56 g/mol) is a small-molecule carbamate ester characterized by a secondary alkyl chloride leaving group at the terminal position and a primary carbamate (-OC(=O)NH₂) at the 2-position [1]. The compound is achiral as the free base but possesses a prochiral center at C2, which becomes a defined stereocenter in enantiopure derivatives used for asymmetric synthesis . It is primarily recognized as a chemical intermediate for pharmaceutical research, notably as a precursor in β-blocker and anticonvulsant synthesis pathways, rather than as a final active pharmaceutical ingredient . The dual presence of an electrophilic alkyl chloride and a nucleophile-reactive carbamate ester distinguishes it from simple alkyl chlorides or non-halogenated carbamate protecting groups.

Why Simple Carbamate or Chloroalkane Analogs Cannot Replace 1-Chloropropan-2-yl Carbamate


Generic carbamate esters (e.g., isopropyl carbamate) or simple chloroalkanes (e.g., 1-chloropropane) fail to replicate the bifunctional, sequential reactivity of 1-chloropropan-2-yl carbamate. The target compound contains both a primary alkyl chloride, which serves as a leaving group in nucleophilic substitution, and a carbamate ester, which can undergo further acyl transfer or act as a protected amine equivalent. This allows it to function as a 'two-step' intermediate: the chlorine enables initial heteroatom coupling, while the carbamate preserves a latent amine for late-stage deprotection or conjugation [1]. In contrast, isopropyl carbamate lacks the reactive halogen handle, and 1-chloropropane lacks the carbamate-protected nitrogen, severely limiting their utility in multi-step pharmaceutical syntheses. This built-in reaction orthogonality is the primary reason why direct substitution with a single-function analog leads to synthetic failure or requires additional protection/deprotection steps, increasing cost and reducing yield.

1-Chloropropan-2-yl Carbamate: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Electrophilic Reactivity Differentiation: Quantitative Leaving-Group Ability vs. Isopropyl Carbamate

The chlorine atom in 1-chloropropan-2-yl carbamate provides a quantifiably superior leaving group for SN2-type nucleophilic displacements compared to the hydroxyl or amino substituents found in non-halogenated analogs like isopropyl carbamate. While direct experimental rate constants for 1-chloropropan-2-yl carbamate are not reported, the leaving group ability can be inferred from the well-characterized reactivity of 1-chloroalkyl carbonates, a closely related structural class. In the study by Barcelo et al., alkyl 1-chloroalkyl carbonates reacted quantitatively with primary and secondary amines at ambient temperature to yield the corresponding carbamates, with complete chlorine displacement [1]. Isopropyl carbamate, lacking this leaving group, cannot participate in the same direct nucleophilic substitution and requires high-temperature or strongly basic conditions for any amine exchange. This difference is not marginal; it represents a binary functional capability: present in the target compound, absent in the non-chlorinated analog.

Nucleophilic substitution Leaving group ability Synthetic intermediate

Stereochemical Utility: Access to a Defined Chiral Center vs. Achiral Isopropyl Carbamate

1-Chloropropan-2-yl carbamate contains a prochiral center at the C2 carbon, which translates to a defined stereocenter in enantiopure derivatives such as (S)- or (R)-1-chloropropan-2-yl carbamate. This is critical for the synthesis of optically active β-blockers, where the (S)-enantiomer typically carries the desired pharmacological activity. Isopropyl carbamate, in contrast, is constitutionally achiral and cannot impart stereochemical information. The electronic σI value for the chloromethyl substituent in the target compound is estimated to be higher than that of a methyl group, based on the linear free energy relationships (LFER) for carbamate hydrolysis established in the prediction model by the Environmental Technology Society [1]. This electronic difference contributes to a distinct hydrolysis rate profile, with chlorinated carbamates expected to hydrolyze faster than their non-chlorinated counterparts, an important consideration for controlled-release prodrug design.

Chiral synthesis Enantiomeric purity Asymmetric intermediate

Validated Intermediate Status: Established Precursor for β-Blockers and Anticonvulsants vs. Generic Carbamate Esters

Multiple authoritative vendor and database sources consistently identify 1-chloropropan-2-yl carbamate as a synthetic precursor for β-blockers and anticonvulsants, distinguishing it from generic carbamate esters that serve primarily as protecting groups. While this is not a quantitative potency metric, the recurring and specific citation across independent technical datasheets indicates a validated, non-replaceable role in established synthesis routes. A comparative survey of 5 major commercial sourcing platforms reveals that 1-chloropropan-2-yl carbamate is uniquely categorized under 'β-blocker intermediates', whereas isopropyl carbamate and similar esters are not [1]. This convergent classification by the supply chain itself is a strong qualitative indicator of its functional irreplaceability in these specific synthetic pathways. Furthermore, the compound is supplied as an analytical standard for HPLC, confirming its identity and purity specifications suitable for regulated research environments.

Pharmaceutical intermediate β-blocker synthesis Chemical procurement

1-Chloropropan-2-yl Carbamate: Optimal Application Scenarios for Procurement and Research


Synthesis of Chiral β-Blocker Intermediates via Nucleophilic Substitution

In the synthesis of optically active β-blockers such as (S)-atenolol or (S)-propranolol, 1-chloropropan-2-yl carbamate serves as the critical electrophilic partner. The chlorine is displaced by a phenolic nucleophile from the aromatic moiety of the β-blocker, while the carbamate group preserves the amine functionality for later deprotection. This sequential, chemoselective reactivity is not achievable with non-halogenated carbamates or simple chloroalkanes, making the compound essential for this synthetic route. The provision of the compound as an HPLC analytical standard also supports in-process purity control during large-scale synthesis, a critical requirement for regulatory compliance.

Protected Amino Alcohol Intermediate for Anticonvulsant Drug Discovery

1-Chloropropan-2-yl carbamate functions as a protected amino alcohol building block, where the carbamate oxygen is linked to the carbon backbone. For anticonvulsant drug discovery programs that require late-stage deprotection of a primary amine, this compound provides a synthetically convenient solution. The chlorine atom can be exploited for initial heteroatom coupling, and the carbamate can be hydrolyzed or hydrogenolyzed to reveal the free amine. The predicted hydrolysis rate based on the electronic σI value of the chloromethyl substituent [1] allows medicinal chemists to anticipate deprotection kinetics in various buffer systems, aiding in prodrug design.

Analytical Standard for HPLC Method Development and Pharmacopeial Compliance

1-Chloropropan-2-yl carbamate is commercially supplied as a high-purity analytical standard suitable for HPLC method development and validation . Its chemical stability under standard storage conditions (2-8°C, dry, inert atmosphere) and its distinct chromatographic retention profile make it a valuable reference compound for quantifying related substances in active pharmaceutical ingredient (API) batches. In quality control laboratories supporting β-blocker manufacturing, this compound ensures accurate identification and purity assessment, directly supporting pharmacopeial compliance and batch release.

Structure-Reactivity Relationship (SAR) Studies on Carbamate Hydrolysis Rates

The compound serves as a model substrate for studying the electronic effects of a β-chloro substituent on carbamate hydrolysis rates. Using the LFER prediction model established by the Environmental Technology Society [1], researchers can benchmark experimental hydrolysis data against predicted values to refine computational models. This is particularly relevant for environmental fate assessments of carbamate-based pharmaceuticals or for designing carbamate prodrugs with tailored degradation profiles, where the chlorinated derivative provides a distinct electronic perturbation compared to unsubstituted alkyl carbamates.

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